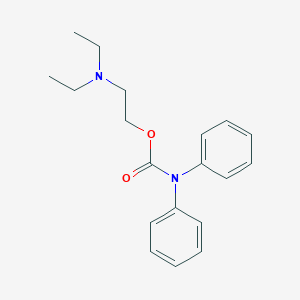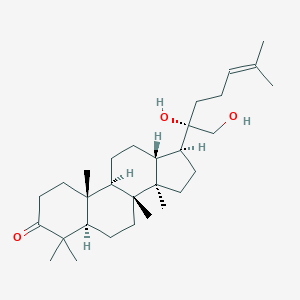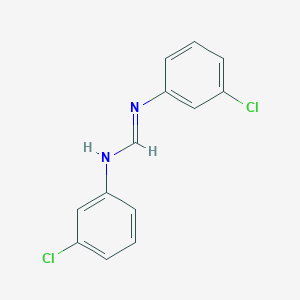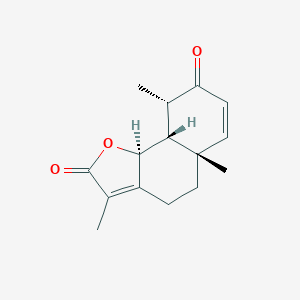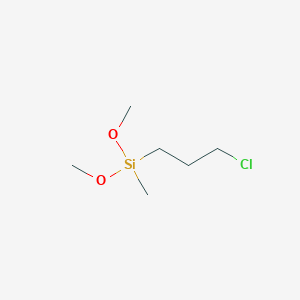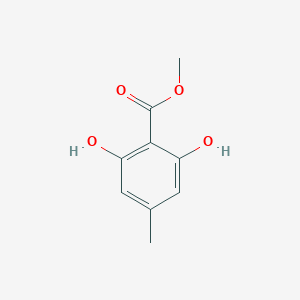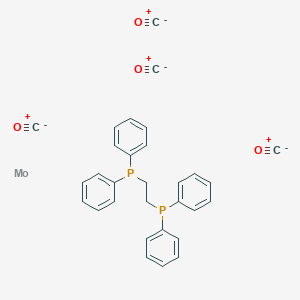
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide (CO) is a colorless, odorless, and tasteless gas that is produced by incomplete combustion of carbon-containing fuels. It is a toxic gas that binds to hemoglobin, reducing the oxygen-carrying capacity of the blood. 2-Diphenylphosphanylethyl(diphenyl)phosphane (dppe) is a bidentate ligand that forms stable complexes with transition metals. Molybdenum (Mo) is a transition metal that is widely used in industrial and biological applications.
Mécanisme D'action
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum binds to the heme group of hemoglobin, forming carboxyhemoglobin. This reduces the oxygen-carrying capacity of the blood, leading to hypoxia. Dppe forms stable complexes with transition metals, increasing their stability and reactivity. Mo is a cofactor in enzymes such as nitrogenase and xanthine oxidase, which are involved in nitrogen fixation and purine metabolism, respectively.
Effets Biochimiques Et Physiologiques
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum poisoning can lead to headache, dizziness, nausea, confusion, and death. Dppe and Mo are not toxic to humans at low concentrations. Dppe has been shown to have anti-inflammatory and anti-cancer properties in animal models. Mo deficiency can lead to growth retardation, anemia, and impaired immune function in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo are widely used in laboratory experiments. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is a versatile ligand that can form stable complexes with a wide range of transition metals. Dppe is a bidentate ligand that forms stable complexes with transition metals, increasing their stability and reactivity. Mo is a versatile catalyst that can be used in a wide range of chemical reactions. However, Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is toxic and must be handled with care. Dppe and Mo can be expensive and difficult to obtain in large quantities.
Orientations Futures
There are many future directions for research on Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum has been shown to have therapeutic potential in the treatment of inflammatory and ischemic diseases. Dppe has been shown to have anti-cancer properties and could be used in the development of new cancer therapies. Mo-based catalysts could be used in the development of new chemical processes that are more sustainable and environmentally friendly. Further research is needed to explore the full potential of these compounds in various applications.
Conclusion:
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo are important compounds that have many applications in scientific research. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is a toxic gas that binds to hemoglobin, reducing the oxygen-carrying capacity of the blood. Dppe is a bidentate ligand that forms stable complexes with transition metals. Mo is a versatile catalyst that can be used in a wide range of chemical reactions. Further research is needed to explore the full potential of these compounds in various applications.
Méthodes De Synthèse
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is produced by the incomplete combustion of carbon-containing fuels such as gasoline, natural gas, and coal. It can also be produced by the decomposition of organic matter and the reduction of metal oxides. Dppe can be synthesized by the reaction of diphenylphosphine with ethylene oxide. Mo can be obtained from molybdenite, a mineral that contains MoS2.
Applications De Recherche Scientifique
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum, dppe, and Mo are widely used in scientific research. Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum is used as a reducing agent, a solvent, and a ligand in coordination chemistry. Dppe is used as a ligand in coordination chemistry, catalysis, and organic synthesis. Mo is used as a catalyst in the chemical industry and as a cofactor in enzymes.
Propriétés
Numéro CAS |
15444-66-3 |
|---|---|
Nom du produit |
Carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum |
Formule moléculaire |
C30H24MoO4P2 |
Poids moléculaire |
606.4 g/mol |
Nom IUPAC |
carbon monoxide;2-diphenylphosphanylethyl(diphenyl)phosphane;molybdenum |
InChI |
InChI=1S/C26H24P2.4CO.Mo/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;4*1-2;/h1-20H,21-22H2;;;;; |
Clé InChI |
ZLDPBMXQLSUKMI-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Mo] |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Mo] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
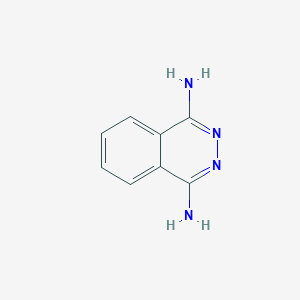
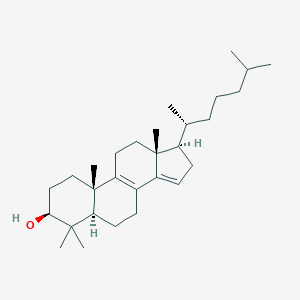
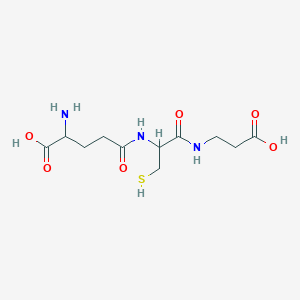
![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)
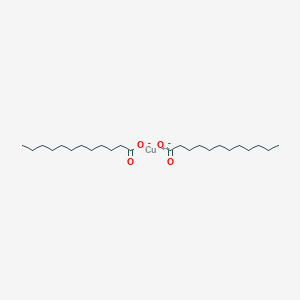
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)

